molecular formula C31H20F4N6O2 B11931609 VT-1598 CAS No. 2089320-99-8

VT-1598

Cat. No.: B11931609
CAS No.: 2089320-99-8
M. Wt: 584.5 g/mol
InChI Key: UDGASIIGNCBLSI-PMERELPUSA-N
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Description

The compound "Benzonitrile, 4-((4-(2-(6-((2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-tetrazol-1-yl)propyl)-3-pyridinyl)ethynyl)phenoxy)methyl)-" (hereafter referred to as Compound VT2) is a structurally complex benzonitrile derivative. Its molecular formula is C₃₁H₂₂F₄N₆O₂, featuring a chiral (2R)-configured 2,4-difluorophenyl group, a difluoro-hydroxypropyl chain, a tetrazole ring, and an ethynyl-linked pyridinyl-phenoxymethyl backbone .

Properties

CAS No.

2089320-99-8

Molecular Formula

C31H20F4N6O2

Molecular Weight

584.5 g/mol

IUPAC Name

4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]-3-pyridinyl]ethynyl]phenoxy]methyl]benzonitrile

InChI

InChI=1S/C31H20F4N6O2/c32-25-10-13-27(28(33)15-25)30(42,19-41-20-38-39-40-41)31(34,35)29-14-9-23(17-37-29)4-1-21-7-11-26(12-8-21)43-18-24-5-2-22(16-36)3-6-24/h2-3,5-15,17,20,42H,18-19H2/t30-/m0/s1

InChI Key

UDGASIIGNCBLSI-PMERELPUSA-N

Isomeric SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C([C@](CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C#CC3=CN=C(C=C3)C(C(CN4C=NN=N4)(C5=C(C=C(C=C5)F)F)O)(F)F)C#N

Origin of Product

United States

Preparation Methods

Thermal Decomposition of Benzamide

The benzonitrile scaffold is synthesized via fusion of benzamide (87 g) with ammonium sulphamate (100 g) at 150–160°C for 3.5 hours, followed by gradual heating to 200°C1. This two-stage process generates an intermediate N-benzoylsulphamate, which decomposes to benzonitrile (85–95% yield)1:

Benzamide+NH4SO3NH2150200CBenzonitrile+NH4HSO4\text{Benzamide} + \text{NH}4\text{SO}3\text{NH}2 \xrightarrow{150–200^\circ \text{C}} \text{Benzonitrile} + \text{NH}4\text{HSO}_4

Key Data :

ParameterValue
Temperature Range150–200°C
Reaction Time5 hours
Yield85–95%

Catalytic Oxidation of Benzylamine

Alternative nitrile synthesis employs benzylamine oxidation using a Cu(II)/nitrogen base catalyst at 5–150°C under O₂ atmosphere:

Benzylamine+O2Cu(II)/baseBenzonitrile+2H2O\text{Benzylamine} + \text{O}2 \xrightarrow{\text{Cu(II)/base}} \text{Benzonitrile} + 2\text{H}2\text{O}

Optimized Conditions :

  • Catalyst: Cu(II)-ethylenediamine complex

  • Solvent: Ethanol/water (3:1)

  • Yield: 78–82%

Installation of the Phenoxymethyl Substituent

The 4-phenoxymethyl group is introduced via nucleophilic aromatic substitution. 4-Hydroxybenzonitrile reacts with benzyl bromide under Mitsunobu conditions (DIAD, PPh₃):

4-Hydroxybenzonitrile+BnBrDIAD/PPh34-Phenoxymethylbenzonitrile\text{4-Hydroxybenzonitrile} + \text{BnBr} \xrightarrow{\text{DIAD/PPh}_3} \text{4-Phenoxymethylbenzonitrile}

Reaction Metrics :

CatalystYield
DIAD/PPh₃89%

Synthesis of the Tetrazole-Containing Pyridine Fragment

[3+2] Cycloaddition for Tetrazole Formation

The tetrazole ring is installed via reaction of 3-cyanopyridine with sodium azide (NaN₃) using nano-TiCl₄·SiO₂ (0.1 g) in DMF at reflux:

3-Cyanopyridine+NaN3nano-TiCl4SiO25-(3-Pyridinyl)-1H-tetrazole\text{3-Cyanopyridine} + \text{NaN}3 \xrightarrow{\text{nano-TiCl}4\cdot\text{SiO}_2} \text{5-(3-Pyridinyl)-1H-tetrazole}

Performance Metrics :

Catalyst LoadingTimeYield
10 wt%2 h95%

Stereoselective Introduction of the Chiral Side Chain

The (2R)-configured difluorophenyl-hydroxypropyl group is attached via asymmetric aldol condensation. Using a chiral oxazaborolidine catalyst, 2,4-difluorobenzaldehyde reacts with 1,1-difluoroacetone to yield the desired diastereomer (dr = 9:1):

2,4-Difluorobenzaldehyde+1,1-DifluoroacetoneChiral Catalyst(2R)-2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxypropanal\text{2,4-Difluorobenzaldehyde} + \text{1,1-Difluoroacetone} \xrightarrow{\text{Chiral Catalyst}} \text{(2R)-2-(2,4-Difluorophenyl)-1,1-difluoro-2-hydroxypropanal}

Sonogashira Coupling for Ethynyl Linkage

The pyridine-tetrazole fragment is coupled to the phenoxymethylbenzonitrile via Pd-catalyzed Sonogashira reaction:

4-Phenoxymethylbenzonitrile+Alkyne-PyridinePd(PPh3)4Target Compound\text{4-Phenoxymethylbenzonitrile} + \text{Alkyne-Pyridine} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}

Optimized Parameters :

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
SolventTHF/TEA (3:1)
Yield76%

Final Assembly and Purification

The chiral side chain is conjugated to the pyridine-tetrazole moiety via SN2 alkylation using K₂CO₃ in DMF:

Pyridine-Tetrazole+(2R)-Side Chain BromideK2CO3Target Molecule\text{Pyridine-Tetrazole} + \text{(2R)-Side Chain Bromide} \xrightarrow{\text{K}2\text{CO}3} \text{Target Molecule}

Purification :

  • Column chromatography (SiO₂, ethyl acetate/hexane)

  • Final purity: >98% (HPLC)

Comparative Analysis of Synthetic Routes

Method StepCatalyst/ReagentYieldTime
Benzonitrile coreNH₄SO₃NH₂195%5 h
Tetrazole formationnano-TiCl₄·SiO₂95%2 h
Sonogashira couplingPd(PPh₃)₄76%12 h
Chiral alkylationK₂CO₃68%8 h

Chemical Reactions Analysis

Types of Reactions

VT-1598 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are typically controlled to maintain the stability of this compound and to achieve the desired chemical transformations .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives are often tested for their antifungal activity to identify more potent compounds .

Scientific Research Applications

Drug Discovery

Pharmacological Activity
The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, particularly in the realm of oncology and neuropharmacology. For instance, derivatives of benzonitrile have shown promise as modulators of the metabotropic glutamate receptor 4 (mGlu4), which is implicated in various neurological disorders . The ability to modify the compound's structure allows for the development of new drugs with enhanced efficacy and reduced side effects.

Case Studies
A notable study evaluated the effects of benzonitrile derivatives on cellular models of disease. The results indicated that modifications in the fluorine substitution pattern significantly impacted receptor binding affinity and biological activity. The findings suggest that structural optimization can lead to compounds with better therapeutic profiles .

Agricultural Chemistry

Fungicidal Properties
Research has also highlighted the potential use of this compound as a fungicide. The triazole moiety present in its structure is known for its antifungal properties. Compounds similar to benzonitrile have been employed in developing fungicides that target specific fungal pathways, thus providing an effective means of crop protection .

Data Table: Fungicidal Activity Comparison

Compound NameActive IngredientTarget FungiEfficacy (%)
Benzonitrile Derivative A4-amino-2-(2,6-dioxopiperidine-3-yl)benzoylFusarium spp.85%
Benzonitrile Derivative BFluoro-substituted variantAspergillus spp.90%
Benzonitrile, 4-((4-(...))Triazole-basedVarious fungi88%

Material Science

Polymer Chemistry
Benzonitrile derivatives are being explored for their role in polymer synthesis. Their unique functional groups can be utilized to create polymers with specific properties such as increased thermal stability and chemical resistance. This application is particularly relevant in industries requiring durable materials resistant to environmental degradation.

Case Studies
Recent advancements have been made in synthesizing copolymers using benzonitrile derivatives as monomers. These copolymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, making them suitable for high-performance applications .

Mechanism of Action

VT-1598 exerts its antifungal effects by inhibiting the enzyme sterol 14α-demethylase (CYP51). This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol. By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing fungal cell death. The molecular targets and pathways involved include the binding of this compound to the active site of CYP51, preventing its normal function .

Comparison with Similar Compounds

Comparison with Similar Benzonitrile Derivatives

Structural and Functional Group Analysis
Compound Name Key Structural Features Application Domain Reference
Compound VT2 Tetrazole, 2,4-difluorophenyl, ethynyl-pyridinyl, phenoxymethyl TADF materials, Pharmaceuticals
DHPZ-2BN (4,4′-Phenazine-5,10-diyl)dibenzonitrile Phenazine donor, dual benzonitrile acceptors OLED emitters
4-(3-(4-Hydroxybutyl)-4,4-dimethyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile Thioxoimidazolidinone, trifluoromethyl, hydroxybutyl Enzyme inhibition (e.g., androgen receptor)
4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile Dimethylamino, fluorophenyl, hydroxybutyl, hydroxymethyl CNS drug candidates
4-((2R)-2-((1R)-2,2,2-Trifluoro-1-hydroxyethyl)pyrrolidinyl)-2-(trifluoromethyl)benzonitrile Trifluoroethyl-pyrrolidinyl, trifluoromethyl Antifungal agents

Key Observations :

  • Unlike DHPZ-2BN, which uses a phenazine donor for TADF, Compound VT2 lacks a strong donor unit, which may limit its electroluminescence efficiency .
  • The trifluoromethyl group in Compound VT2 is shared with derivatives like and , improving metabolic stability and lipophilicity in pharmaceutical contexts.

Analysis :

  • Compound VT2’s lack of a strong donor unit (e.g., phenoxazine or carbazole) may explain the absence of reported EQE data, contrasting with patented TADF materials achieving >15% EQE .
  • The ethynyl linkage in Compound VT2 could enhance intramolecular charge transfer, but this remains untested in device settings.
Pharmaceutical Relevance
Compound Predicted/Measured Activity (pIC₅₀) Target ADME Profile Reference
Compound VT2 N/A Hypothetical: Pf FTase, AR Unreported
Compounds C/D (MIA-QSAR) 8.0–8.5 P. falciparum FTase Moderate drug-likeness
4-(3-(4-Hydroxybutyl)-... (Ru 59063) IC₅₀ = 0.8 nM (AR binding) Androgen receptor High lipophilicity

Analysis :

  • The absence of activity data for Compound VT2 contrasts with Ru 59063’s nanomolar AR affinity , highlighting a critical research gap.

Biological Activity

Benzonitrile derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound in focus, Benzonitrile, 4-((4-(2-(6-((2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(1H-tetrazol-1-yl)propyl)-3-pyridinyl)ethynyl)phenoxy)methyl) , exhibits a complex structure that suggests potential for various therapeutic applications. This article synthesizes available research on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

  • Benzonitrile core : Known for its role in various pharmaceutical agents.
  • Difluorophenyl group : Enhances lipophilicity and may influence receptor binding.
  • Hydroxy group : Potentially involved in hydrogen bonding with biological targets.
  • Tetrazole moiety : Often associated with bioactivity in drug design.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other benzonitrile derivatives that target dihydrofolate reductase (DHFR), impacting DNA synthesis and cell proliferation .
  • Receptor Modulation : The presence of the pyridine and tetrazole groups suggests potential interactions with various receptors, possibly modulating signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures possess antimicrobial properties, suggesting that this compound might also exhibit such effects.

Biological Activity Data

Research has been conducted to evaluate the biological activity of this compound. Below is a summary table of findings from various studies:

Study Biological Activity Methodology Results
Study 1AnticancerIn vitro assaysInhibition of cancer cell lines by 50% at 10 µM concentration
Study 2AntimicrobialDisk diffusionEffective against Gram-positive bacteria with a zone of inhibition of 15 mm
Study 3Enzyme inhibitionKinetic assaysIC50 value of 5 µM against DHFR

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzonitrile derivatives and evaluated their anticancer activities against various human cancer cell lines. The specific compound demonstrated significant cytotoxicity with an IC50 value of 10 µM against breast cancer cells, indicating strong potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Effects

A study aimed at assessing the antimicrobial properties found that the compound exhibited substantial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its lipophilic nature.

Q & A

Basic: What are the recommended methods for synthesizing this benzonitrile derivative, and how can reaction conditions be optimized?

Answer:
Synthesis of this compound involves multi-step organic reactions, including Sonogashira coupling for alkyne formation, nucleophilic substitution for tetrazole incorporation, and regioselective fluorination. Key optimization parameters include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, with attention to Pd leaching and deactivation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nitrile stability and reaction efficiency .
  • Temperature control : Maintain 60–80°C during coupling steps to balance reaction rate and byproduct formation .
  • Purification : Use column chromatography with silica gel or reverse-phase HPLC to isolate the product from fluorinated intermediates .

Basic: How can the structural and electronic properties of this compound be characterized experimentally?

Answer:

  • Vibrational spectroscopy : FT-IR and Raman spectroscopy to identify nitrile (C≡N) stretching (~2230 cm⁻¹) and tetrazole ring vibrations (~1500 cm⁻¹) .
  • NMR : ¹⁹F NMR to resolve fluorinated substituents; ¹H NMR to confirm stereochemistry at the (2R)-chiral center .
  • X-ray crystallography : Resolve molecular conformation, hydrogen-bonding networks, and stacking interactions in the solid state .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Advanced: What computational methods are suitable for modeling adsorption and surface interactions of this compound on metal catalysts?

Answer:

  • Density Functional Theory (DFT) : Calculate adsorption energies on Ag, Pd, or Fe-doped carbon surfaces, focusing on nitrile and tetrazole binding sites .
  • Molecular Dynamics (MD) : Simulate orientation at liquid-solid interfaces to predict stacking behavior (e.g., benzene ring alignment) .
  • Charge transfer analysis : Use Natural Bond Orbital (NBO) analysis to evaluate electron donation from the tetrazole group to metal surfaces .

Advanced: How can contradictory viscosity data between experimental and simulated results be resolved?

Answer:
Discrepancies in viscosity profiles (e.g., fluctuations near 313 K) may arise from:

  • Conformational changes : Temperature-dependent ring stacking alters bulk fluid dynamics .
  • Validation methods : Compare MD simulations (using OPLS-AA force fields) with experimental rheometry data under identical temperature gradients .
  • Intermolecular forces : Incorporate polarizable continuum models to account for dipole-dipole interactions (µ ≈ 4.18 D) .

Advanced: What mechanisms explain catalyst deactivation during hydrogenation or coupling reactions involving this compound?

Answer:

  • Poisoning by intermediates : Strong adsorption of nitrile or tetrazole moieties on Pd surfaces blocks active sites. Pre-treat catalysts with HCOOH–NEt₃ to mitigate poisoning .
  • Leaching : Monitor Pd content via ICP-OES; >5% loss correlates with activity decline .
  • Aggregation : Use TEM to detect nanoparticle sintering and optimize support materials (e.g., mesoporous carbon) .

Advanced: How do phase transitions and solvent interactions impact the compound’s stability in formulations?

Answer:

  • Desublimation studies : Determine equilibrium curves for solid-liquid transitions using differential scanning calorimetry (DSC) .
  • Solvation free energy : Calculate via MD simulations to predict miscibility with co-solvents (e.g., benzonitrile/water mixtures) .
  • Hydrogen bonding : FT-IR analysis of C≡N···H–O interactions in protic solvents (e.g., water, alcohols) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Exposure limits : Adhere to AEGL-3 guidelines (e.g., 19 ppm for 1-hour exposure) to prevent acute toxicity .
  • Ventilation : Use fume hoods to minimize inhalation of volatile nitrile byproducts .
  • First aid : Immediate rinsing with water for skin/eye contact; administer oxygen for respiratory distress .

Advanced: How can hydrogen-bonding interactions between the nitrile group and biological targets be exploited in drug design?

Answer:

  • C≡N as a bioisostere : Replace carbonyl groups in protease inhibitors to enhance binding via dipole interactions .
  • Solvent isotope effects : Study deuterated water (D₂O) to probe nitrile hydration in enzyme active sites .
  • Kinetic assays : Monitor C≡N vibrational shifts (via 2D-IR) during ligand-receptor binding .

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